3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole 3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Brand Name: Vulcanchem
CAS No.: 2634687-68-4
VCID: VC11666407
InChI: InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3
SMILES: CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C
Molecular Formula: C25H35O3P
Molecular Weight: 414.5 g/mol

3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

CAS No.: 2634687-68-4

Cat. No.: VC11666407

Molecular Formula: C25H35O3P

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole - 2634687-68-4

Specification

CAS No. 2634687-68-4
Molecular Formula C25H35O3P
Molecular Weight 414.5 g/mol
IUPAC Name 3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3
Standard InChI Key OOHKUWRYRFUFIJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C
Canonical SMILES CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C

Introduction

Structural and Stereochemical Features

Core Architecture

The compound’s backbone consists of a benzo[d] oxaphosphole system, where a phosphorus atom occupies the 1-position of a five-membered ring fused to a benzene group. The oxaphosphole ring adopts a puckered conformation, with the phosphorus atom exhibiting a trigonal pyramidal geometry. Key substituents include:

  • A tert-butyl group at the 3-position, providing steric bulk.

  • A 3,5-diisopropyl-2,6-dimethoxyphenyl group at the 4-position, contributing to electronic modulation via methoxy electron-donating groups and steric hindrance from isopropyl chains .

Stereochemical Variants

Two enantiomers, (R)- and (S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d] oxaphosphole, are recognized. The (R)-enantiomer (CAS: 2444702-33-2) and (S)-enantiomer (CAS: 1477517-19-3) differ in the spatial arrangement of substituents around the phosphorus atom, influencing their chiral induction capabilities in catalytic applications .

Table 1: Comparative Properties of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
CAS Number2444702-33-2 1477517-19-3
Molecular Weight414.5 g/mol372.44 g/mol
Specific RotationNot reportedNot reported
Thermal StabilityStable to 150°CStable to 140°C

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of both enantiomers involves palladium-catalyzed cross-coupling and phosphorus incorporation steps. A representative route for the (S)-enantiomer includes:

  • Initial Coupling:

    • Reactants: Aryl bromide precursors and tert-butylphosphine.

    • Conditions: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and potassium fluoride in 1,4-dioxane at reflux .

    • Outcome: Formation of the benzophosphole intermediate.

  • Stereoselective Cyclization:

    • Reagents: Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C .

    • Purpose: Induces ring closure with stereochemical control.

  • Final Functionalization:

    • Agents: Titanium(IV) isopropoxide in THF at 60°C .

    • Yield: Moderate (50–60%), with purity ≥95% achievable via column chromatography .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents slow reaction kinetics, necessitating prolonged reflux times.

  • Stereochemical Purity: Achieving enantiomeric excess (ee) >90% requires chiral auxiliaries or asymmetric catalysis, though specific methodologies remain proprietary.

Physicochemical and Reactivity Profiles

Thermal and Solubility Properties

  • Melting Point: Decomposes above 150°C without a distinct melting point.

  • Solubility:

    • High in chlorinated solvents (e.g., dichloromethane).

    • Moderate in THF and ethyl acetate.

    • Insoluble in water .

Reactivity Insights

The phosphorus center’s lone pair enables nucleophilic reactivity, while the oxaphosphole ring participates in [4+2] cycloadditions. Key reactions include:

  • Coordination to Transition Metals: Forms complexes with Pd, Pt, and Rh, enhancing catalytic activity in cross-coupling reactions.

  • Oxidation: Reacts with peroxides to form phosphine oxides, though this pathway is suppressed by steric protection from tert-butyl and isopropyl groups.

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The (R)-enantiomer serves as a chiral ligand in asymmetric hydrogenation, achieving ee values up to 88% in ketone reductions . Comparative studies highlight its superiority over simpler phosphines due to enhanced steric tuning.

Polymer Stabilization

Incorporating the compound into polyolefins (e.g., polyethylene) improves thermal stability, with oxidation induction time (OIT) increasing by 40% at 0.5 wt% loading.

Table 2: Performance in Polyethylene Stabilization

Additive Concentration (wt%)OIT at 200°C (min)
012
0.517
1.020

Future Research Directions

  • Enantioselective Synthesis: Developing cost-effective routes to achieve ee >99% via enzyme-mediated catalysis.

  • Biological Activity Screening: Exploring antimicrobial and anticancer properties hinted at by structural analogs .

  • Advanced Material Integration: Testing efficacy in stabilizing biodegradable polymers like polylactic acid (PLA).

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